molecular formula C8H9BClFO3 B14769962 (4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid

(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid

Cat. No.: B14769962
M. Wt: 218.42 g/mol
InChI Key: SAWBETOZQKQSPU-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, methoxy, and methyl groups. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl₂. The reaction conditions often include heating the reaction mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Protodeboronation: Formation of the corresponding aryl compound without the boronic acid group.

Scientific Research Applications

(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:

Comparison with Similar Compounds

(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid can be compared with other similar boronic acids:

The unique combination of substituents in this compound provides it with distinct reactivity and selectivity, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C8H9BClFO3

Molecular Weight

218.42 g/mol

IUPAC Name

(4-chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid

InChI

InChI=1S/C8H9BClFO3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3

InChI Key

SAWBETOZQKQSPU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)OC)Cl)C)(O)O

Origin of Product

United States

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